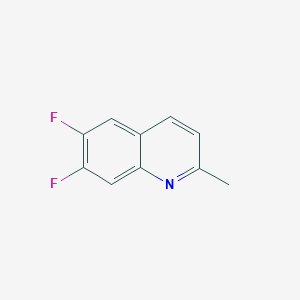

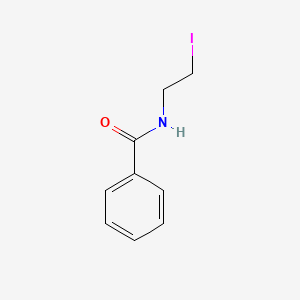

![molecular formula C32H18O2 B3242654 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione CAS No. 152771-67-0](/img/structure/B3242654.png)

5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione

Overview

Description

Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry. While there are several methods reported in the literature, one notable approach is described in a research paper by Lo et al . Their scalable synthesis route allows for gram-scale production of 5,11-diphenylindeno[1,2-b]fluorene-6,12-dione. Further exploration of synthetic pathways and optimization strategies could enhance its accessibility.

Molecular Structure Analysis

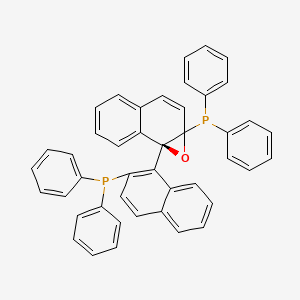

The molecular structure of 5,11-diphenylindeno[1,2-b]fluorene-6,12-dione comprises a planar, conjugated system due to the fused aromatic rings. The phenyl substituents influence its electronic properties and crystal packing. Crystallographic studies provide insights into its three-dimensional arrangement .

Physical And Chemical Properties Analysis

- Boiling Point : Predicted to be approximately 724.7°C .

- Density : Predicted density is 1.313 g/cm³ .

Scientific Research Applications

Synthesis and Solid State Packing

5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione has been a subject of research in the synthesis and crystal packing morphology. A scalable synthesis approach amenable to large scale reactions has been developed, enabling the preparation of substantial amounts of the compound. This research also explores how varying substituents on the silylethynyl groups affect the crystal packing morphology of these compounds (Rose et al., 2014).

Photophysical Properties

The photophysical properties of 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione derivatives have been studied. Research indicates these molecules are excellent electron-accepting materials, with X-ray crystallographic analysis revealing details about their molecular structure and intermolecular interactions (Rose et al., 2011).

Optoelectronic Properties

The optoelectronic properties of derivatives of 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione have been extensively researched. Studies include the synthesis and characterization of α,ω-disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene molecular semiconductors. These investigations have yielded insights into the effects of alkyl chain size and orientation on properties like charge transport performance (Ozdemir et al., 2016).

Applications in Organic Electronics

One significant application area for 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione is in the field of organic electronics, particularly in organic field effect transistors (OFET) and organic photovoltaics (OPV). Studies have focused on synthesizing new classes of small molecules, including 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione derivatives, for use as organic semiconductors (Frederickson & Rose, 2017).

Safety and Hazards

properties

IUPAC Name |

5,11-diphenylindeno[1,2-b]fluorene-6,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18O2/c33-31-24-18-10-8-16-22(24)28-26(20-13-5-2-6-14-20)30-27(21-15-7-9-17-23(21)32(30)34)25(29(28)31)19-11-3-1-4-12-19/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVULIUXJXGQUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C3=C(C5=C2C(=O)C6=CC=CC=C65)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

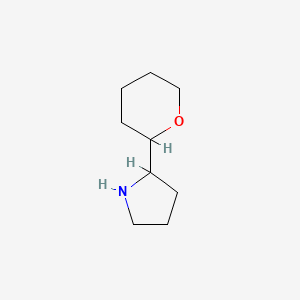

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B3242574.png)

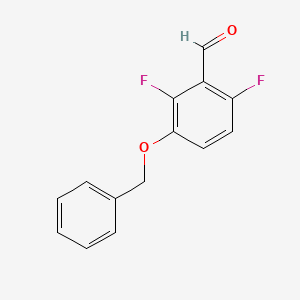

![2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid](/img/structure/B3242633.png)

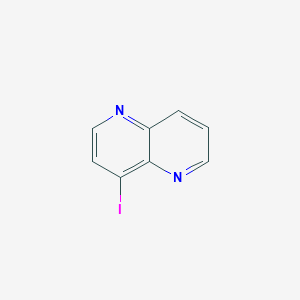

![7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B3242638.png)

![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate(2:1)](/img/structure/B3242640.png)

![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3242647.png)